molecular formula C10H15N3O2S B3099483 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1353985-21-3

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B3099483
CAS No.: 1353985-21-3
M. Wt: 241.31
InChI Key: ALGHQWHZQKGRLF-UHFFFAOYSA-N
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Description

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is a complex organic compound featuring a pyrimidine ring substituted with methoxy and methylthio groups, and a pyrrolidine ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-chloro-6-methoxypyrimidine, the methylthio group can be introduced via nucleophilic substitution using sodium methanethiolate.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving a suitable diamine and an aldehyde or ketone.

    Hydroxylation: The hydroxyl group on the pyrrolidine ring can be introduced through selective oxidation using reagents such as m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Catalytic hydrogenation using palladium on carbon.

    Nucleophiles: Sodium methanethiolate, amines, alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors in the central nervous system.

    Biological Studies: Its unique structure allows it to be used in studies of enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The methoxy and methylthio groups may play a role in binding to these targets, while the pyrrolidine ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds such as 2-chloro-6-methoxypyrimidine and 2-methylthio-6-methoxypyrimidine share structural similarities.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones are structurally related.

Uniqueness

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is unique due to the combination of its functional groups and the specific substitution pattern on the pyrimidine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-15-9-5-8(11-10(12-9)16-2)13-4-3-7(14)6-13/h5,7,14H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGHQWHZQKGRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCC(C2)O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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